molecular formula C29H28NO6- B12363210 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester

Cat. No.: B12363210
M. Wt: 486.5 g/mol
InChI Key: NPNRKQDJIWMHNG-VWLOTQADSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester typically involves the following steps :

    Protection of the amino group: The amino group of L-glutamic acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting L-glutamic acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the protected L-glutamic acid is esterified with 5-(1-methyl-1-phenylethyl) alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves large-scale reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester undergoes various chemical reactions, including :

    Hydrolysis: The ester and Fmoc protecting groups can be removed under acidic or basic conditions to yield the free amino acid.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., piperidine) are commonly used for deprotection.

    Substitution: Reagents like Fmoc-Cl, DCC, and DMAP are used for protection and esterification reactions.

Major Products

Scientific Research Applications

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester has several scientific research applications :

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester involves its role as a protected amino acid derivative . The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The ester group can be selectively hydrolyzed to release the free amino acid, which can then participate in further reactions. The compound’s molecular targets and pathways are primarily related to its use in peptide and protein synthesis .

Comparison with Similar Compounds

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester can be compared with other similar compounds :

    Fmoc-Glu-OtBu: Another Fmoc-protected glutamic acid derivative with a tert-butyl ester group.

    Fmoc-Glu-OAll: Similar to the compound but with an allyl ester group instead of the 5-(1-methyl-1-phenylethyl) group.

Uniqueness

The uniqueness of this compound lies in its specific ester group, which provides distinct steric and electronic properties that can influence its reactivity and interactions in peptide synthesis .

Properties

Molecular Formula

C29H28NO6-

Molecular Weight

486.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoate

InChI

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/p-1/t25-/m0/s1

InChI Key

NPNRKQDJIWMHNG-VWLOTQADSA-M

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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